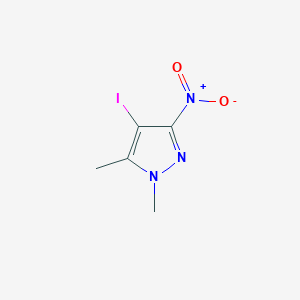

4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole

描述

Historical Context and Structural Features of Pyrazole (B372694) Heterocycles

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a derivative of this class. Structurally, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three carbon atoms. nih.gov This arrangement results in a planar, 6π-electron aromatic system. umtm.cz

Key structural features include:

Two Nitrogen Atoms: One nitrogen atom is a "pyrrole-like" NH group, which is acidic and has its lone pair involved in the aromatic system. The other is a "pyridine-like" nitrogen, which is basic and has its lone pair in the plane of the ring. osti.gov

Aromaticity: The delocalized π-electron system confers significant stability to the ring.

Tautomerism: In NH-unsubstituted pyrazoles, tautomerism can occur, which can influence the molecule's reactivity and interaction with biological targets. mdpi.com

The fundamental pyrazole structure has been the starting point for a vast array of derivatives with significant applications, including well-known pharmaceuticals. mdpi.com

Strategic Importance of Halogenated and Nitrated Pyrazoles in Chemical Research

The introduction of halogen and nitro groups onto the pyrazole ring is a key strategy for creating advanced chemical intermediates and active molecules. These functional groups significantly modify the electronic properties and reactivity of the pyrazole core.

Halogenated Pyrazoles , particularly iodo-pyrazoles, are highly valued in synthetic chemistry. The iodine substituent is an excellent leaving group and provides a reactive "handle" for introducing further molecular complexity. researchgate.net It is particularly useful in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds. umtm.czresearchgate.net This capability is crucial for building complex molecular architectures from simpler pyrazole precursors. The halogenation of pyrazoles typically occurs at the C4-position, which is susceptible to electrophilic attack. osti.govresearchgate.net

Nitrated Pyrazoles are of dual importance. Firstly, the nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrazole ring. nih.gov This electronic modulation is critical in the design of various functional molecules. Secondly, nitropyrazoles are key precursors to aminopyrazoles through reduction of the nitro group. Aminopyrazoles are themselves vital building blocks for synthesizing fused heterocyclic systems and other complex molecules. nih.gov Furthermore, polynitrated pyrazoles are a significant area of research in the field of energetic materials, valued for their high density, thermal stability, and high energy of formation. nih.gov

Overview of Synthetic Challenges and Research Opportunities for Multiply Substituted Pyrazoles

The synthesis of pyrazoles with multiple, specific substituents presents both challenges and opportunities for chemical research. While foundational methods like the condensation of 1,3-dicarbonyl compounds with hydrazines are well-established, achieving precise control over the substitution pattern on a complex molecule is not always straightforward. organic-chemistry.org

Synthetic Challenges:

Regioselectivity: A primary challenge is controlling the position of incoming substituents on the pyrazole ring, especially when the ring already contains other functional groups that direct reactivity. For instance, in the synthesis of a 1,3,5-trisubstituted pyrazole, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine (B178648) can lead to a mixture of regioisomers. organic-chemistry.org

Reaction Conditions: Many synthetic transformations require harsh conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule. This necessitates the use of protecting groups or the development of milder reaction protocols. arkat-usa.org

Availability of Starting Materials: The synthesis of a complex pyrazole is often a multi-step process, and the availability and cost of the initial starting materials can be a limiting factor. nih.gov

Research Opportunities:

Multicomponent Reactions (MCRs): Developing MCRs where three or more reactants combine in a single step to form a complex pyrazole is a major area of interest. These reactions are highly efficient and atom-economical. organic-chemistry.org

Catalysis: The use of novel catalysts, including metal-based and organocatalysts, can improve yields, enhance regioselectivity, and allow for milder reaction conditions. umtm.czrsc.org

Late-Stage Functionalization: A key goal is the development of methods to introduce functional groups, like the iodo and nitro groups, late in a synthetic sequence. This allows for the rapid creation of a library of related compounds for screening purposes from a common advanced intermediate. researchgate.net

Current Research Landscape Pertaining to 4-Iodo-1,5-dimethyl-3-nitro-1H-pyrazole and Related Architectures

Direct and extensive research dedicated specifically to this compound is not widely available in published literature. However, the chemistry of closely related analogs provides a strong basis for understanding its probable synthesis, properties, and potential as a chemical intermediate. The compound combines the key features discussed previously: a methylated pyrazole core, an iodo group for cross-coupling, and a nitro group for electronic modification or further transformation.

Based on established pyrazole chemistry, two primary synthetic routes to this target molecule are conceivable:

Iodination of a nitropyrazole precursor: A plausible route would start with the corresponding nitropyrazole, 1,5-dimethyl-4-nitro-1H-pyrazole (CAS 3920-42-1). nih.gov This compound could then undergo electrophilic iodination at the C4 position. Standard methods for pyrazole iodination often use iodine in the presence of an oxidizing agent like nitric acid or iodic acid to regenerate the electrophilic iodine species and drive the reaction to completion. chemicalbook.comgoogle.com

Nitration of an iodopyrazole precursor: An alternative would involve the nitration of an iodinated pyrazole. For example, the nitration of 4-iodo-1,5-dimethyl-1H-pyrazole would be a potential, though perhaps less common, route. The conditions for nitrating pyrazoles often involve nitric acid in combination with sulfuric acid or trifluoroacetic anhydride (B1165640). nih.govresearchgate.net The regioselectivity of this reaction would be a critical consideration.

The value of This compound would lie in its utility as a versatile building block. The C4-iodo group serves as a prime site for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions. umtm.cz Simultaneously, the C3-nitro group could be reduced to an amino group, providing a second site for derivatization, such as amide bond formation or the construction of fused ring systems. This dual functionality makes such multiply substituted pyrazoles highly valuable in the synthesis of complex target molecules for medicinal chemistry and materials science. chemscene.com

The properties of this compound can be inferred from related structures. For instance, the presence of both iodo and nitro groups, which are electron-withdrawing, would significantly impact the electron density and reactivity of the pyrazole ring.

Physicochemical Properties of Related Pyrazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 4-Iodo-1-methyl-3-nitro-1H-pyrazole | 75092-34-1 | C₄H₄IN₃O₂ | 253.00 | chemicalbook.com |

| 1,5-Dimethyl-4-nitro-1H-pyrazole | 3920-42-1 | C₅H₇N₃O₂ | 141.13 | nih.gov |

| 3,5-Dimethyl-4-iodo-1H-pyrazole | 2033-45-6 | C₅H₇IN₂ | 222.03 | sigmaaldrich.com |

| 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro- | 1354705-45-5 | C₆H₈IN₃O₂ | 281.05 | epa.gov |

| 5-Iodo-1,3-dimethyl-4-nitro-1H-pyrazole | 85779-99-3 | C₅H₆IN₃O₂ | 267.03 | synquestlabs.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-1,5-dimethyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOZUEMLIBWQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Iodo 1,5 Dimethyl 3 Nitro 1h Pyrazole

De Novo Synthesis of the Pyrazole (B372694) Core bearing Iodo and Nitro Functionalities

De novo synthesis involves the creation of the pyrazole ring from acyclic precursors. This approach is attractive as it can, in principle, establish the desired substitution pattern in a single cyclization step.

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.govnih.gov In the context of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole, this would theoretically involve the reaction between methylhydrazine and a highly functionalized diketone, such as a 3-iodo-2-nitro-pentane-2,4-dione derivative.

The in-situ generation of 1,3-dicarbonyl compounds, which are then reacted in a one-pot process with hydrazines, represents a multicomponent strategy to access polysubstituted pyrazoles. nih.govbeilstein-journals.org However, the synthesis of the required, heavily substituted 1,3-dicarbonyl precursor presents a significant synthetic challenge.

An alternative de novo strategy is the electrophilic cyclization of α,β-acetylenic hydrazones. metu.edu.tr This method uses molecular iodine to initiate cyclization, directly incorporating the iodine atom at the C4 position of the pyrazole ring. metu.edu.tr A hypothetical route could involve the synthesis of an acetylenic hydrazone derived from methylhydrazine, which upon treatment with iodine, would yield a 4-iodopyrazole (B32481) core that could subsequently be nitrated.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Precursor 1 | Precursor 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Hydrazine Derivatives | Varies (e.g., room temp, nano-ZnO catalyst) | Mixture of pyrazole regioisomers | mdpi.com |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | 1,3,5-Substituted pyrazoles | nih.gov |

| Malononitrile, Aldehydes | Hydrazines | Varies (e.g., I2 catalyst, ionic liquids) | Polysubstituted pyrazoles | beilstein-journals.org |

| α,β-Acetylenic Aldehyde Hydrazones | Molecular Iodine | 80 °C | 1-Aryl-5-alkyl/aryl-4-iodopyrazoles | metu.edu.tr |

The primary challenge in cyclocondensation approaches using unsymmetrical 1,3-dicarbonyls and substituted hydrazines is controlling the regioselectivity. mdpi.comnih.gov The reaction of methylhydrazine with an unsymmetrical diketone can lead to two possible regioisomeric pyrazoles. The regiochemical outcome is determined by the initial nucleophilic attack of one of the two distinct nitrogen atoms of methylhydrazine on one of the carbonyl carbons, followed by cyclization and dehydration. The relative reactivity of the carbonyl groups and the nitrogen atoms of the hydrazine derivative dictates the major product. For instance, Lewis acid catalysts can be employed to activate a specific carbonyl group and direct the reaction towards a single regioisomer. organic-chemistry.org

In the electrophilic cyclization of acetylenic hydrazones, the reaction is initiated by the attack of the alkyne's π-bond on the electrophilic iodine, forming a cyclic iodonium (B1229267) ion intermediate. Subsequent intramolecular attack by the hydrazone nitrogen atom leads to the formation of the pyrazole ring, ensuring the iodine is positioned at C4. metu.edu.tr

Post-Synthetic Introduction of Substituents on Pyrazole Scaffolds

This strategy is often more practical and involves the stepwise functionalization of a simpler, readily available pyrazole precursor. The most logical precursor for the target molecule is 1,5-dimethyl-3-nitro-1H-pyrazole, which would undergo regioselective iodination.

The pyrazole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the C4 position. globalresearchonline.net The presence of a deactivating nitro group at the C3 position and activating methyl groups at N1 and C5 further directs incoming electrophiles to the C4 position. Therefore, the direct iodination of 1,5-dimethyl-3-nitro-1H-pyrazole is expected to be highly regioselective.

Research on related structures confirms this selectivity. For example, the iodination of 1-aryl-3-CF3-1H-pyrazoles using ceric ammonium (B1175870) nitrate (B79036) (CAN) and elemental iodine provides the 4-iodo derivatives with high regioselectivity. nih.gov Similarly, electrochemical iodination of various pyrazoles, including 3-nitropyrazole and 1,3-dimethylpyrazole, has been shown to yield the corresponding 4-iodo derivatives. researchgate.net

Electrophilic iodination requires an electrophilic iodine source ("I+"). Molecular iodine (I₂) itself is generally not electrophilic enough to react with deactivated aromatic rings, so it is almost always used in conjunction with an oxidizing agent. wikipedia.orglibretexts.org

Common systems for the electrophilic iodination of pyrazoles include:

Iodine and an Oxidizing Agent: A mixture of I₂ and an oxidant like nitric acid, hydrogen peroxide, or iodic acid generates a more potent electrophilic species. wikipedia.orggoogle.com The oxidant reacts with the hydrogen iodide (HI) byproduct, regenerating I₂ and driving the reaction forward. google.com

N-Iodosuccinimide (NIS): NIS is a common and convenient source of electrophilic iodine, often used with an acid catalyst for the iodination of arenes and heterocycles. organic-chemistry.org

Iodine Monochloride (ICl): This reagent can be used to iodinate dihydropyrazoles to furnish 4-iodopyrazoles. organic-chemistry.org

Potassium Iodate (KIO₃): Used as an iodinating agent in the presence of a catalyst like diphenyl diselenide under acidic conditions, this system can directly iodinate a pyrazole ring at the C4 position. nih.gov

The general mechanism involves the attack of the electron-rich C4 position of the pyrazole ring on the electrophilic iodine species, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the 4-iodopyrazole product. wikipedia.org

Table 2: Selected Methods for Electrophilic Iodination of Pyrazole Derivatives

| Pyrazole Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Aryl-3-CF3-pyrazoles | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | 1-Aryl-4-iodo-3-CF3-pyrazoles | nih.gov |

| 1-Methylpyrazole (B151067) | I₂, Oxidant (e.g., H₂O₂, HNO₃) | 40-80 °C | 1-Methyl-4-iodopyrazole | google.com |

| Pyrazole | KI (electrochemical) | Pt-anode, aqueous solution | 4-Iodopyrazole | researchgate.net |

| Activated Aromatics (inc. Pyrazoles) | 1,3-diiodo-5,5-dimethylhydantoin (DIH), Disulfide catalyst | Acetonitrile | Iodoaromatics | organic-chemistry.org |

| 1-(1-ethoxyethyl)-4,5-dihydro-1H-pyrazoles | ICl, Li₂CO₃ | Room Temperature | 1-Acyl-4-iodo-1H-pyrazoles | organic-chemistry.org |

While electrophilic substitution is the predominant method for pyrazole iodination, transition metal-catalyzed C-H functionalization represents an alternative approach. The use of transition metals like palladium, copper, or gold can facilitate C-H activation and subsequent halogenation. nih.govrsc.org For instance, gold(I)-catalyzed and iodine-mediated cyclization of enynylpyrazoles has been reported to synthesize iodinated pyrazolo[1,5-a]pyridines. nih.gov Copper-mediated methods have also been developed for the synthesis of functionalized pyrazoles. nih.gov

These reactions often proceed through a different mechanism than electrophilic substitution. The catalytic cycle may involve coordination of the metal to the pyrazole, C-H bond activation/metalation, and subsequent reaction with an iodine source. However, for the direct C4-iodination of a simple pyrazole like 1,5-dimethyl-3-nitro-1H-pyrazole, transition metal-catalyzed methods are less commonly reported in the literature compared to the more straightforward and highly efficient electrophilic iodination protocols. rsc.org

Introduction of the Nitro Group: Nitration Chemistry

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of the target compound. This transformation is typically achieved through electrophilic substitution, where the pyrazole ring acts as the nucleophile. The regioselectivity of this reaction is highly dependent on the existing substituents on the ring and the chosen nitrating agent. Two primary strategies are employed: direct nitration of a pyrazole precursor and nitrodeiodination of an iodinated intermediate.

Direct Nitration via Electrophilic Substitution

Direct nitration involves the treatment of a pre-formed pyrazole with a potent nitrating agent. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack, especially when activating groups are present.

Common nitrating systems for five-membered heterocycles include mixtures of concentrated nitric acid and sulfuric acid (mixed acid) or nitric acid in conjunction with anhydrides like acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.netsemanticscholar.org For instance, the nitration of 3-methyl-1,5-diphenylpyrazole with a nitrating mixture at elevated temperatures successfully introduces a nitro group at the 4-position of the pyrazole nucleus. rsc.org Similarly, 1-methylpyrazol-3-ones can be converted to their 4-nitro derivatives using aqueous nitric acid. researchgate.net

A particularly effective method for the direct nitration of a range of five-membered heterocycles, including pyrazoles, employs nitric acid with trifluoroacetic anhydride, affording mononitro derivatives in respectable yields. researchgate.net The choice of reagent is crucial, as harsh acidic conditions can sometimes lead to low selectivity, especially in phenyl-substituted pyrazoles where nitration of both the phenyl and pyrazole rings can occur. researchgate.net

Table 1: Selected Reagents for Direct Nitration of Pyrazoles

| Nitrating Agent/System | Substrate Example | Comments | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 3-Methyl-1,5-diphenylpyrazole | Effective for introducing a nitro group at the C4 position. | rsc.org |

| Aqueous HNO₃ | 1-Methylpyrazol-3-ones | Leads to the formation of 4-nitropyrazol-3-ones. | researchgate.net |

Nitrodeiodination Strategies

Nitrodeiodination presents an alternative and powerful route for introducing a nitro group. In this strategy, an iodine atom, previously installed on the pyrazole ring, is displaced by an incoming nitro group. This ipso-substitution can be highly efficient and offers a different strategic approach to the final compound, where iodination precedes nitration.

Research has demonstrated that the nitrodeiodination of iodopyrazoles can be achieved using nitric acid in the presence of a Faujasite catalyst. researchgate.net This method is noted for being simple, rapid, and convenient, avoiding the need for strong acids like sulfuric acid or oleum. researchgate.net This makes it a potentially valuable technique in the synthesis of various nitropyrazoles for industrial applications. researchgate.net A general procedure involves dissolving the iodopyrazole in a solvent like tetrahydrofuran (B95107) (THF), adding the Faujasite catalyst, and then slowly adding nitric acid. chemicalbook.com This approach has been successfully used to synthesize polynitropyrazoles from polyiodopyrazole precursors. scispace.com

Table 2: Example of Nitrodeiodination Reaction Conditions

| Substrate | Reagents | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Iodopyrazole | Nitric Acid / Faujasite | THF | Avoids the use of sulfuric acid; rapid reaction. | researchgate.netchemicalbook.com |

N-Alkylation Strategies for 1,5-Dimethyl Substitution

Achieving the 1,5-dimethyl substitution pattern on the pyrazole ring requires precise control over the N-alkylation process. The synthetic sequence—whether alkylation occurs before or after nitration and iodination—is a key consideration.

Selective Methylation at Nitrogen Atoms

The direct methylation of the pyrazole nitrogen atoms is a common strategy. In many cases, it is more feasible to perform N-methylation on a pre-existing nitro-substituted ring rather than nitrating an N-methylated pyrazole. semanticscholar.org For example, many nitro-N-methylimidazoles (a related heterocycle) are prepared by the N-methylation of the corresponding nitroimidazoles. researchgate.netsemanticscholar.org This suggests a plausible pathway for the target compound could involve the synthesis of a 4-iodo-3-nitro-1H-pyrazole intermediate, followed by methylation.

The synthesis of compounds like 1-methyl-3,4-dinitropyrazole has been accomplished, implying the methylation of a dinitropyrazole precursor. scispace.com Common reagents for such transformations include methyl halides or dimethyl carbonate, which is considered an environmentally benign reactant. scispace.com However, when starting with an unsymmetrically substituted pyrazole and a reagent like methylhydrazine, the reaction can lead to a mixture of two different regioisomers, complicating the synthesis. beilstein-journals.org This highlights the challenge of achieving selective methylation at the desired nitrogen atom.

Protecting Group Chemistry in N-Alkylation

To overcome the challenge of regioselectivity in N-alkylation, protecting group strategies can be employed. This is a foundational concept in organic synthesis where a temporary functional group is installed to block a reactive site, thereby directing a subsequent reaction to another position.

In the context of pyrazole synthesis, if direct methylation leads to an undesirable mixture of regioisomers, a protecting group could be placed on one of the ring nitrogens. This would force the methylation to occur at the unprotected nitrogen. Following the successful methylation, the protecting group would be removed in a subsequent step to yield the desired 1,5-dimethylated product. While specific examples detailing this strategy for the title compound are not prevalent in the reviewed literature, it represents a standard and logical synthetic approach to ensure regiochemical control during the N-alkylation step. The challenge of separating regioisomers formed from reactions with methylhydrazine underscores the potential utility of such a protecting group-based approach. beilstein-journals.org

Multi-Component Reactions (MCRs) for the Synthesis of Complex Pyrazoles

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient and atom-economical approach to constructing complex molecular scaffolds like substituted pyrazoles. nih.govrsc.org These reactions are powerful tools for generating molecular diversity from simple starting materials. tandfonline.com

The most common MCR strategy for pyrazole synthesis is the (3+2) cyclocondensation, typically involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgnih.gov For example, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides and subsequently reacted with hydrazines to form the pyrazole ring in a one-pot, three-component process. beilstein-journals.org Various catalysts, including Lewis acids like SmCl₃, can be used to accelerate these reactions. beilstein-journals.orgnih.gov

Numerous variations exist, allowing for the synthesis of fully substituted pyrazoles. Strategies include:

Copper-catalyzed three-component synthesis from hydrazines, enaminones, and aryl halides. beilstein-journals.org

Reactions involving aldehydes, arylhydrazines, and β-diketones under solvent-free conditions. rsc.org

Iodine-mediated three-component reactions of hydrazine hydrate, phenyl isothiocyanate, and 1,3-dicarbonyl compounds to yield multi-substituted aminopyrazoles. tandfonline.com

While a direct MCR synthesis for this compound is not explicitly documented, these methodologies provide a clear blueprint. A hypothetical MCR approach could involve the condensation of methylhydrazine with a suitably functionalized β-dicarbonyl precursor. The resulting pyrazole core could then be subjected to subsequent iodination and nitration steps to furnish the final target molecule. The power of MCRs lies in their ability to rapidly assemble the core heterocyclic structure, which can then be further elaborated. nih.govmdpi.com

Table 3: Overview of MCR Strategies for Pyrazole Synthesis

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| Consecutive 3-Component | Enolate, Carboxylic Acid Chloride, Hydrazine | In situ formation of 1,3-diketone intermediate. | beilstein-journals.org |

| Catalytic 3-Component | Aldehyde, Arylhydrazine, β-Diketone | High yield, regioselectivity, solvent-free conditions. | rsc.org |

| Iodine-Mediated 3-Component | Hydrazine Hydrate, Isothiocyanate, 1,3-Dicarbonyl Compound | One-pot synthesis of aminopyrazoles. | tandfonline.com |

Eco-Friendly and Sustainable Synthetic Approaches for Pyrazole Derivatives

Several green methodologies have been developed for the synthesis of pyrazole derivatives, which could be adapted for the synthesis of precursors to this compound. researchgate.netnih.govresearchgate.netcitedrive.comeurekaselect.com

Key Green Strategies:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. jetir.org

Catalyst-Free and Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry), can eliminate solvent waste entirely. nih.gov Similarly, catalyst-free reactions simplify purification and reduce the use of often toxic and expensive metal catalysts. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product, which increases efficiency and reduces the number of synthetic steps and purification stages. researchgate.net

Examples of Green Synthetic Methods for Pyrazoles:

| Green Method | Description | Potential Application |

| Knorr Pyrazole Synthesis in Water | The classical Knorr synthesis can be adapted to be performed in water, often with the aid of a surfactant or a phase-transfer catalyst, to avoid organic solvents. | Synthesis of the initial 1,5-dimethyl-1H-pyrazole ring. |

| Microwave-Assisted Synthesis | The condensation of 1,3-dicarbonyls with hydrazines can be accelerated using microwave irradiation, leading to shorter reaction times and often higher yields. researchgate.net | Efficient formation of the pyrazole core. |

| Catalyst-Free Condensation | In some cases, the reaction between a 1,3-dicarbonyl compound and a hydrazine can proceed without a catalyst, especially at elevated temperatures or under microwave conditions. mdpi.com | Simplified synthesis of the pyrazole precursor. |

Reaction Mechanisms and Transformative Reactivity of 4 Iodo 1,5 Dimethyl 3 Nitro 1h Pyrazole and Its Analogues

Electrophilic Aromatic Substitution (EAS) Pathways on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. libretexts.orgmasterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. youtube.combyjus.com The feasibility and outcome of such reactions on the 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole ring are profoundly influenced by the electronic properties of the existing substituents.

Influence of Iodo and Nitro Groups on Ring Activation/Deactivation

The pyrazole ring itself is an electron-rich heterocycle, generally susceptible to electrophilic attack. However, the presence of substituents can significantly modulate this reactivity. The nitro group (-NO2) is a potent electron-withdrawing group through both resonance and inductive effects. nih.gov This strong deactivating nature significantly reduces the electron density of the pyrazole ring, making it less nucleophilic and therefore less reactive towards electrophiles. mdpi.com

In this compound, the powerful deactivating effect of the nitro group is expected to dominate, rendering the pyrazole ring highly resistant to electrophilic aromatic substitution under standard conditions. The combined deactivating effects of both the nitro and iodo groups make EAS reactions on this specific substrate challenging.

Regioselectivity Determinants in Substitution Reactions

In the event that a sufficiently reactive electrophile is employed to overcome the deactivation, the regioselectivity of the substitution would be determined by the directing effects of the existing substituents. In pyrazoles, electrophilic substitution typically occurs at the C4 position, as this is the most electron-rich position. However, in the case of this compound, the C4 position is already occupied.

Therefore, any potential EAS would have to occur at one of the other available carbon atoms on the ring. The directing influence of the substituents on the pyrazole ring is crucial in determining the site of attack. The N-methyl group at position 1 is an activating group, while the nitro group at C3 and the iodo group at C4 are deactivating. The pyridine-like nitrogen at position 2 is deactivating towards electrophilic attack. reddit.com

Considering the structure of this compound, the only available position for substitution is C5, which bears a methyl group. However, direct electrophilic attack on a carbon atom that is part of an aromatic system and already bonded to a methyl group is not a typical EAS pathway. More likely, any reaction with a strong electrophile might lead to oxidation or reaction at the N-methyl group rather than substitution on the ring itself.

Nucleophilic Substitution Reactions involving the Iodo and Nitro Moieties

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. wikipedia.orgmasterorganicchemistry.com This reaction pathway is particularly relevant for this compound due to the presence of the electron-withdrawing nitro group and the iodo leaving group.

SNAr Mechanisms on the Pyrazole Nucleus

The SNAr mechanism typically proceeds via a two-step addition-elimination process. uchile.clyoutube.com A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uchile.cl The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. researchgate.netyoutube.com

In this compound, the nitro group at the C3 position is ortho to the iodo group at the C4 position. This arrangement strongly activates the C4 position for nucleophilic attack. A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the iodide ion. The reaction rate is influenced by the strength of the nucleophile, the nature of the solvent, and the stability of the leaving group. uchile.clnumberanalytics.com

Table 1: Factors Influencing SNAr Reactivity

| Factor | Influence on SNAr Rate | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Increases rate | Stabilizes the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com |

| Leaving Group Ability | I > Br > Cl > F | Weaker carbon-halogen bond is easier to break in the elimination step. numberanalytics.com |

| Nucleophile Strength | Stronger nucleophiles react faster | The addition of the nucleophile is often the rate-determining step. numberanalytics.com |

| Solvent Polarity | Polar aprotic solvents are often preferred | They can solvate the cation without strongly solvating the nucleophile. |

Interconversion of Halogen and Nitro Groups

While the iodo group is a good leaving group in SNAr reactions, the nitro group can also be displaced by strong nucleophiles, although this is generally more difficult. nih.gov The relative ease of substitution depends on the specific reaction conditions and the nature of the nucleophile. In some cases, selective substitution of the iodo group can be achieved in the presence of the nitro group. However, with highly reactive nucleophiles or under harsh reaction conditions, displacement of the nitro group may also occur.

The interconversion of these groups is a valuable synthetic tool. For instance, the iodo group can be replaced by a variety of other functional groups via SNAr, and subsequently, the nitro group could potentially be reduced or modified to introduce further molecular diversity.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodo substituent on the pyrazole ring serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. doabooks.org The general catalytic cycle for many of these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. youtube.com It is a versatile method for forming new C-C bonds and is widely used in the synthesis of biaryl compounds. nih.govyonedalabs.com The reaction of this compound with various aryl or heteroaryl boronic acids would provide access to a diverse library of 4-aryl-1,5-dimethyl-3-nitro-1H-pyrazoles. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples the iodopyrazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly efficient for the formation of C(sp2)-C(sp) bonds, leading to the synthesis of substituted alkynylpyrazoles. researchgate.netresearchgate.net These products can serve as versatile intermediates for further transformations.

Heck Reaction: The Heck reaction couples the iodopyrazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the alkene. organic-chemistry.orgyoutube.com This reaction typically results in the formation of a substituted alkene with high stereoselectivity. libretexts.orgnih.govmdpi.com

Table 2: Overview of Key Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 4-Aryl/vinyl-1,5-dimethyl-3-nitro-1H-pyrazole |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1,5-dimethyl-3-nitro-1H-pyrazole |

| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-1,5-dimethyl-3-nitro-1H-pyrazole |

The presence of the nitro group on the pyrazole ring can influence the efficiency of these cross-coupling reactions. While generally well-tolerated, strongly electron-withdrawing groups can sometimes affect the oxidative addition step or the stability of the organopalladium intermediates. However, the versatility of modern catalyst systems often allows for successful coupling even with such substituted substrates.

Sonogashira Coupling Reactions with this compound

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides/triflates) and sp-hybridized carbons (from terminal alkynes). wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Given its structure, this compound is an excellent candidate for Sonogashira coupling. The reactivity of the halide in these reactions generally follows the trend I > Br > Cl, making iodo-substituted heterocycles highly reactive substrates. wikipedia.orglibretexts.org The reaction facilitates the introduction of an alkynyl moiety at the C4 position of the pyrazole ring, a transformation of significant interest for the synthesis of complex molecules and functional materials. wikipedia.org

An efficient approach for synthesizing pyrazoles has been demonstrated through a cascade Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones. researchgate.netrsc.org While specific studies on this compound are not extensively documented, the general conditions for Sonogashira coupling on iodo-heterocycles are well-established. The electron-withdrawing nature of the 3-nitro group is expected to enhance the electrophilicity of the C4 carbon, potentially facilitating the initial oxidative addition step in the catalytic cycle and increasing the reaction rate.

The choice of catalyst and reaction conditions is crucial for a successful coupling. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in conjunction with a copper(I) salt like CuI. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. wikipedia.orgnih.gov

Table 1: Representative Catalytic Systems for Sonogashira Coupling of Halo-heterocycles

| Catalyst/Precatalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | libretexts.org |

| Pd(PPh₃)₄ | CuI | DBU | Acetonitrile | 120 | nih.gov |

| (N-Heterocyclic Carbene)-Pd | CuI | Pyrrolidine | Pyrrolidine | Boiling | libretexts.org |

Suzuki-Miyaura Coupling and Other Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. encyclopedia.pubnih.gov This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.gov

This compound is a prime substrate for Suzuki-Miyaura coupling. The high reactivity of the C-I bond ensures efficient oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle. libretexts.org This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position of the pyrazole. Such functionalization has been used to synthesize pyrazole-based analogues of biologically active compounds like lamellarin O. rsc.org

Studies on related substrates, such as unprotected 3-iodoindazoles, have demonstrated successful Suzuki-Miyaura coupling with a variety of boronic acids and esters, including pinacol (B44631) vinyl boronate, under both conventional heating and microwave irradiation. nih.govnih.gov The reaction conditions often involve a palladium catalyst like Pd(PPh₃)₄ or a more advanced catalyst system employing ligands such as SPhos or XPhos, which are effective for coupling with nitrogen-rich heterocycles. nih.gov The choice of base, such as Na₂CO₃ or K₃PO₄, is also critical for activating the organoboron species. researchgate.net While boronic acids are widely used, they can have stability issues; masking them as diethanolamine (B148213) complexes can improve their shelf-life and utility in these couplings. youtube.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Iodo-heterocycles

| Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | nih.gov |

| Iodobenzene | Phenylboronic acid | Pd/Hydroxyapatite | None | K₂CO₃ | H₂O/Ethanol | 80 | researchgate.net |

| Fused Pyrazole-Iodide | Aryl boronic acids | Pd(PPh₃)₄ | None | Na₂CO₃ | Dioxane/H₂O | 90 | researchgate.net |

Beyond Sonogashira and Suzuki-Miyaura, other cross-coupling methodologies can likely be applied to this compound, including Heck, Stille, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Mechanistic Aspects of Catalytic Carbon-Carbon and Carbon-Heteroatom Bond Formation

The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. nih.govnih.gov

Suzuki-Miyaura Catalytic Cycle: The widely accepted mechanism for the Suzuki-Miyaura reaction comprises three key steps: nih.govlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, this compound) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square planar Pd(II) intermediate, and it is often the rate-limiting step in the cycle. libretexts.org

Transmetalation: The organic group from the organoboron reagent (activated by a base to form a boronate species) is transferred to the Pd(II) complex, displacing the halide. This step is the most characteristic of the specific cross-coupling reaction, as it involves the particular nucleophile used. nih.govorganic-chemistry.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. libretexts.org

Sonogashira Catalytic Cycle: The "classical" Sonogashira reaction involves a more complex dual catalytic cycle: wikipedia.org

Palladium Cycle: This cycle is similar to that of other cross-coupling reactions. It starts with the oxidative addition of the iodo-pyrazole to a Pd(0) catalyst. The resulting Pd(II) intermediate then undergoes transmetalation with a copper(I) acetylide. The final step is reductive elimination, which yields the alkynylated pyrazole and regenerates the Pd(0) catalyst.

Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base. This interaction increases the acidity of the alkyne's terminal proton, leading to the formation of a copper(I) acetylide species. wikipedia.org This copper acetylide is the key nucleophile that participates in the transmetalation step with the palladium center. The use of the copper co-catalyst significantly increases the reaction rate, allowing for milder conditions. libretexts.org

In recent years, mechanistic studies, including those using ESI-MS and computational methods, have further illuminated these cycles, revealing potential side reactions and catalyst evolution pathways, such as NHC-ethynyl coupling in reactions using N-heterocyclic carbene ligands. nih.gov Understanding these mechanistic details is crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Tautomerism and Isomerization Processes in Substituted Pyrazoles

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental characteristic of many heterocyclic systems, including pyrazoles. nih.govnumberanalytics.com This phenomenon can significantly influence the chemical reactivity, physical properties, and biological activity of a compound. encyclopedia.pub

Prototropic Tautomerism and its Impact on Reactivity

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, which involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. nih.govnumberanalytics.com This process is prevalent in N-unsubstituted or C-substituted pyrazoles, leading to an equilibrium between two or more tautomeric forms. mdpi.com The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the solvent, and temperature. nih.govresearchgate.net

The presence of different tautomers can complicate synthetic strategies, as each tautomer may exhibit a distinct reactivity profile. encyclopedia.pubnumberanalytics.com For example, the nucleophilicity and acidity of the ring nitrogens change between tautomers, influencing the outcome of alkylation or acylation reactions. nih.gov

However, in the case of This compound , annular prototropic tautomerism is blocked . The presence of methyl groups on both ring nitrogen atoms (assuming the intended structure is 1,5-dimethyl, which fixes the substitution pattern, unlike a 3,5-dimethyl N-unsubstituted pyrazole) prevents the migration of a proton between them. This structural rigidity simplifies its chemical behavior, as the molecule exists as a single, "fixed" constitutional isomer, eliminating the complexities arising from a tautomeric equilibrium. Its reactivity is therefore more predictable compared to its N-unsubstituted analogues.

Conformational Analysis and Isomer Stability

While this compound does not undergo prototropic tautomerism, it can still exist in different spatial arrangements due to rotation around single bonds, leading to conformational isomers (conformers). The key rotational degrees of freedom in this molecule are the bonds connecting the methyl groups and the nitro group to the pyrazole ring.

The stability of different conformers is primarily governed by steric and electronic effects. The bulky iodo group at C4 and the methyl group at C5 create a sterically crowded environment. Rotation of the nitro group at C3 will be influenced by steric hindrance from the adjacent substituents (the iodo group at C4 and the methyl group at N1). Computational studies, such as those using Density Functional Theory (DFT), are frequently employed to analyze the conformational landscape of substituted pyrazoles. nih.govnih.govmdpi.com These studies can predict the relative energies of different conformers and the energy barriers to their interconversion.

For instance, in related nitro-substituted pyrazoles, the planarity of the nitro group with the pyrazole ring is a critical factor. nih.gov A coplanar arrangement maximizes electronic conjugation but can be sterically disfavored. The final, most stable conformation represents a balance between minimizing steric repulsion and maximizing stabilizing electronic interactions. The specific conformation can influence the molecule's crystal packing and its interactions with biological targets or other reactants. Studies on arylazo-pyrazoles have shown a complex interplay of steric effects, electronic effects, and hydrogen bonding in dictating the stability of Z/E isomers. acs.org While not directly applicable to rotational isomers, this highlights the sensitivity of pyrazole stability to subtle structural changes.

Table 3: Factors Influencing Isomer and Conformer Stability in Substituted Pyrazoles

| Factor | Description | Impact on this compound | Reference |

|---|---|---|---|

| Electronic Effects | The electron-donating/withdrawing nature of substituents influences charge distribution and bond strengths. | The strongly withdrawing NO₂ group and the donating CH₃ groups affect the ring's aromaticity and the rotational barrier of the C-NO₂ bond. | nih.govresearchgate.net |

| Steric Hindrance | Repulsive interactions between bulky groups favor conformations that maximize the distance between them. | Significant steric strain between the C4-I, C5-CH₃, and N1-CH₃ groups will dictate the preferred orientation of the C3-NO₂ group. | acs.org |

| Intramolecular Interactions | Non-covalent interactions, such as weak hydrogen bonds (e.g., C-H···O), can stabilize certain conformations. | Potential for weak interactions between the nitro-oxygens and hydrogens on the methyl groups could influence the rotational preference. | nih.gov |

| Solvent Effects | The polarity of the solvent can influence the relative stability of different conformers by preferentially solvating more polar arrangements. | In polar solvents, conformations with a larger dipole moment may be stabilized. | researchgate.netnih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Iodo 1,5 Dimethyl 3 Nitro 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. The substitution pattern on the pyrazole (B372694) ring, featuring two distinct methyl groups, a nitro group, and an iodine atom, creates a unique electronic environment that can be mapped through various NMR experiments.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, the complete and unambiguous assignment of all proton and carbon signals requires two-dimensional (2D) NMR techniques. nih.gov For this compound, experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are critical.

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbons associated with the two methyl groups (N-CH₃ at position 1 and C-CH₃ at position 5). The HMBC experiment is crucial for probing longer-range couplings (typically 2-3 bonds), which establishes the connectivity of the entire molecular framework. For instance, correlations would be expected between the N-methyl protons and the C5 and C1a (a hypothetical designation for the N-methyl carbon) carbons of the pyrazole ring. Similarly, the protons of the C5-methyl group would show correlations to C4, C5, and the pyrazole ring nitrogen. The comparative analysis of 2D-NMR spectra is a powerful method for the unambiguous identification of regioisomers in substituted pyrazoles. nih.gov

Based on the known electronic effects of the substituents on the pyrazole ring, a predicted set of ¹H and ¹³C NMR chemical shifts can be tabulated. The electron-withdrawing nitro group at C3 and the iodine at C4 would significantly influence the chemical shifts of the ring carbons and the adjacent methyl groups.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Chemical Shift |

| C3 | - | ~150-155 | Deshielded due to the strong electron-withdrawing effect of the attached nitro (-NO₂) group. |

| C4 | - | ~85-95 | Shielded by the electron-donating effect of the iodine atom (heavy atom effect), but also influenced by the adjacent nitro group. |

| C5 | - | ~140-145 | Deshielded by the adjacent nitrogen atom and the attached methyl group. |

| N1-CH₃ | ~3.8-4.0 | ~35-40 | Protons and carbon of the methyl group attached to the pyrazole ring nitrogen. |

| C5-CH₃ | ~2.4-2.6 | ~12-16 | Protons and carbon of the methyl group attached to the pyrazole ring carbon. |

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction or to aid in spectral assignment. wikipedia.orgmusechem.com In the context of this compound, isotopic labeling with stable isotopes such as ¹³C or ¹⁵N could provide profound mechanistic insights into its formation.

For example, if the synthesis involves the cyclization of a precursor, labeling a specific carbon or nitrogen atom in the starting material would allow for the determination of its final position in the pyrazole ring. This can be invaluable for distinguishing between possible reaction pathways, such as those involving different cyclization regioselectivities. nih.gov Furthermore, selective ¹⁵N labeling of one of the pyrazole ring nitrogens would enable ¹⁵N NMR spectroscopy, providing direct information about the electronic environment of the nitrogen atoms and confirming the position of the N-methyl group. While specific isotopic labeling studies on this compound are not documented in the reviewed literature, the methodology remains a key tool for detailed mechanistic investigations in pyrazole chemistry. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry provides essential information about a molecule's mass and, through fragmentation analysis, its structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound, the molecular formula is C₅H₆IN₃O₂. The calculated monoisotopic mass can be compared to the experimentally determined value from HRMS to confirm the elemental composition.

Interactive Table 2: Exact Mass Data for this compound.

| Parameter | Value |

| Molecular Formula | C₅H₆IN₃O₂ |

| Calculated Monoisotopic Mass | 266.9505 u |

| Expected Ion in ESI+ | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 267.9578 |

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For nitroaromatic and iodo-substituted compounds, characteristic fragmentation pathways are often observed. nih.govnih.gov

For this compound, key fragmentation pathways would likely include:

Loss of the nitro group: Cleavage of the C-N bond resulting in the loss of NO₂ (46 Da).

Loss of iodine: Cleavage of the C-I bond, leading to the loss of an iodine radical (127 Da).

Loss of methyl radicals: Cleavage of the N-CH₃ or C-CH₃ bonds (loss of 15 Da).

Ring fragmentation: Complex rearrangements and cleavage of the pyrazole ring itself.

The analysis of these pathways helps to confirm the presence and location of the various substituents.

Interactive Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 267.96).

| Predicted Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 221.96 | NO₂ | [M+H - NO₂]⁺ |

| 140.99 | I | [M+H - I]⁺ |

| 252.93 | CH₃ | [M+H - CH₃]⁺ |

| 125.03 | I + CH₃ | [M+H - I - CH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing valuable structural information.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the nitro group, the C-I bond, the C-H bonds of the methyl groups, and the pyrazole ring vibrations. A comparison of experimental and theoretical (DFT calculated) spectroscopic data is often used to make detailed assignments. semanticscholar.orgmdpi.com

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected.

C-H Bonds: Stretching and bending vibrations for the aliphatic methyl groups.

Pyrazole Ring: A series of complex stretching and bending vibrations (C=N, C=C, N-N) that are characteristic of the heterocyclic core.

C-I Bond: A stretching vibration typically found in the far-infrared region.

Interactive Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1340-1380 | Strong |

| Aromatic C=N/C=C | Ring Stretching | ~1450-1600 | Medium-Variable |

| Aliphatic C-H (CH₃) | Stretching | ~2850-3000 | Medium-Strong |

| Aliphatic C-H (CH₃) | Bending | ~1375, ~1450 | Medium |

| C-I | Stretching | ~500-600 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial relationship between molecules, offering insights into the forces that govern the crystal lattice. To date, a specific crystallographic study for this compound has not been reported in publicly accessible crystallographic databases.

However, the analysis of closely related pyrazole derivatives allows for a predictive understanding of the structural characteristics that this compound would likely exhibit. Studies on substituted pyrazoles, including halogenated and nitrated analogs, provide a framework for discussing the expected molecular geometry and intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

While specific experimental data for this compound is not available, the expected bond lengths, bond angles, and dihedral angles can be inferred by examining the structures of analogous compounds. The pyrazole ring is a five-membered aromatic heterocycle, and its geometry is influenced by the nature and position of its substituents.

The introduction of a bulky iodine atom at the C4 position and an electron-withdrawing nitro group at the C3 position, along with methyl groups at the N1 and C5 positions, would create a sterically crowded and electronically distinct environment. The C-I bond length is anticipated to be a significant feature, and the presence of the nitro group would likely influence the geometry of the pyrazole ring, potentially causing slight deviations from planarity. The dihedral angle between the pyrazole ring and the nitro group is a critical parameter that would describe the orientation of the nitro group relative to the heterocyclic core.

| Parameter | Expected Range / Value | Justification based on Analogous Structures |

| Bond Lengths (Å) | ||

| C4-I | ~2.10 | Based on typical C-I bond lengths in aromatic systems. |

| C3-N(nitro) | ~1.45 | Reflecting the single bond character between a carbon and a nitro group nitrogen. |

| N-O(nitro) | ~1.22 | Typical N-O bond length in a nitro group. |

| N1-C5 | ~1.35 | Standard bond length within a pyrazole ring. |

| C-C(ring) | ~1.38 - 1.42 | Aromatic C-C bond character within the pyrazole ring. |

| N-N | ~1.34 | Characteristic N-N bond length in pyrazoles. |

| **Bond Angles (°) ** | ||

| I-C4-C(ring) | ~125-130 | The steric bulk of the iodine atom may cause a widening of this angle. |

| O-N-O(nitro) | ~125 | Typical angle for a nitro group. |

| C(ring)-C3-N(nitro) | ~120 | Standard sp² hybridized carbon bond angle. |

| Dihedral Angles (°) | ||

| Pyrazole ring - NO₂ | 0 - 30 | The nitro group may be slightly twisted out of the plane of the pyrazole ring due to steric hindrance from the adjacent methyl group at C5. |

Table 1. Predicted Intramolecular Geometric Parameters for this compound. This table presents predicted values based on the analysis of similar molecular structures found in crystallographic databases.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces. In the case of this compound, several types of interactions would be expected to play a role in the solid-state assembly.

The presence of the iodine atom makes halogen bonding a possibility. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile, which could be one of the oxygen atoms of the nitro group or a nitrogen atom of a neighboring pyrazole ring.

The combination of these interactions would lead to a complex three-dimensional packing arrangement. The study of crystal packing in related nitro- and iodo-substituted pyrazoles often reveals layered or herringbone motifs. nih.gov

| Interaction Type | Potential Participating Atoms/Groups | Expected Significance in Crystal Packing |

| Halogen Bonding | C4-I ··· O(nitro) or N(pyrazole) | Potentially a significant directional interaction influencing the packing motif. |

| C-H···O Hydrogen Bonding | C-H(methyl/pyrazole) ··· O(nitro) | Likely present as a network of weak interactions contributing to lattice stability. |

| π-π Stacking | Pyrazole ring ··· Pyrazole ring | Expected to contribute to the cohesion of the crystal structure, with geometry influenced by substituents. |

| Van der Waals Forces | All atoms | Ubiquitous and crucial for overall crystal density and stability. |

Table 2. Predicted Intermolecular Interactions for this compound. This table outlines the types of non-covalent interactions that are expected to govern the crystal packing of the title compound.

Theoretical and Computational Chemistry Studies on 4 Iodo 1,5 Dimethyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-iodo-1,5-dimethyl-3-nitro-1H-pyrazole. These methods model the molecule at the electronic level, offering a detailed view of its stability and electronic properties. Such studies are often a precursor to experimental work, providing a theoretical framework for understanding the molecule's behavior. superfri.org

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govmdpi.com

Key molecular properties that can be calculated using DFT include the distribution of electron density, the molecular electrostatic potential (MEP), and various electronic descriptors. The MEP map, for instance, can identify the regions of the molecule that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack. In pyrazole (B372694) derivatives, the nitro group typically acts as a strong electron-withdrawing group, influencing the electronic landscape of the entire molecule. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| Dipole Moment (Debye) | 3.5 D | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| HOMO Energy (eV) | -7.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -3.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Ionization Potential (eV) | 7.8 eV | Energy required to remove an electron from the molecule. |

| Electron Affinity (eV) | 3.2 eV | Energy released when an electron is added to the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar compounds. They are not based on published experimental data for this specific molecule.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. researchgate.net These methods are computationally more intensive than DFT but can provide more precise energy calculations and a more accurate description of electron correlation effects. For a molecule like this compound, high-accuracy calculations can be particularly useful for refining the understanding of its thermodynamic stability and the subtle electronic effects of the iodo and nitro substituents on the pyrazole ring.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how this compound will behave in chemical reactions. By modeling reaction pathways, chemists can understand the mechanisms of transformations and predict the formation of products.

Transition State Localization and Reaction Mechanism Elucidation

To understand a chemical reaction at a molecular level, it is essential to identify the transition states that connect reactants to products. Computational methods can locate these high-energy structures, and the energy barrier (activation energy) associated with a transition state determines the reaction rate. For this compound, this could involve modeling its reaction with a nucleophile, where the calculations would reveal the preferred site of attack and the energy profile of the entire reaction pathway. This approach has been used to explain the outcomes of complex reactions involving substituted pyrazoles. nih.gov

Frontier Molecular Orbital (FMO) Theory in Pyrazole Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energies and shapes of the HOMO and LUMO of this compound can be calculated to predict its reactivity.

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). In this compound, the electron-withdrawing nitro group would lower the energy of the LUMO, making the molecule a better electron acceptor. The distribution of these orbitals on the molecule indicates the most likely sites for reaction. A larger HOMO-LUMO energy gap generally implies greater stability and lower reactivity. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov These methods are particularly relevant in drug discovery and design.

For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with a specific enzyme. The simulation places the molecule into the binding site of the protein and calculates a "docking score," which estimates the strength of the interaction. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to observe the behavior of the molecule-protein complex over time. MD simulations provide insights into the stability of the binding and can reveal conformational changes in both the molecule and the protein upon binding. nih.gov Such studies have been conducted on various pyrazole derivatives to explore their potential as inhibitors of enzymes like cyclooxygenases or kinases. dntb.gov.ua

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound would be the foundational step in its theoretical characterization. This type of study is crucial for understanding the molecule's three-dimensional structure, stability, and the rotational barriers of its substituent groups.

Methodology: Conformational analysis is typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach for its balance of accuracy and computational cost. mdpi.com The process would involve:

Geometry Optimization: The initial step is to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

Potential Energy Surface (PES) Scanning: To explore the energy landscape, the dihedral angles of the rotatable bonds would be systematically varied. For this compound, the key rotations would be around the C-N bond of the nitro group and the C-C and N-C bonds of the methyl groups. For each rotational step, the energy of the resulting conformer is calculated, leading to a PES map that reveals all possible stable conformers (local minima) and the transition states (saddle points) that connect them.

Expected Findings: The study would likely identify several low-energy conformers. The orientation of the nitro group relative to the pyrazole ring is expected to be a significant factor in the conformational energetics, as it can influence the molecule's dipole moment and intermolecular interactions. The presence of two conformers (cis and trans) has been observed in the crystal structure of the related compound 3,5-dimethyl-4-nitroso-1H-pyrazole, differing in the orientation of the oxime group. nih.govresearchgate.net A similar isomerism could be anticipated for the nitro group in the target compound.

The results of such an analysis are typically presented in a data table summarizing the relative energies and key dihedral angles of the identified conformers.

Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C2-C3-N-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° (Planar) | 0.00 |

| B | 45° | 1.52 |

| C | 90° (Perpendicular) | 3.15 |

Note: This table is hypothetical and for illustrative purposes only, demonstrating the type of data a conformational analysis would yield. Actual values would require specific DFT calculations.

Ligand-Target Interactions (Computational Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.ua While no specific biological targets for this compound are established in the literature, this section outlines the computational approach that would be used if a target were identified.

Methodology:

Preparation of Ligand and Receptor: The 3D structure of this compound would be obtained from the conformational analysis described above (using the lowest energy conformer). The 3D structure of the target protein would be sourced from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate the binding affinity of numerous possible poses. This score is typically an estimation of the binding free energy.

Expected Findings: The output of a docking study provides insights into:

Binding Affinity: A numerical score (e.g., in kcal/mol) indicating the strength of the interaction.

Binding Pose: The specific orientation of the ligand within the binding site.

Key Interactions: Identification of the specific amino acid residues in the target protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

For example, in docking studies of other pyrazole derivatives, interactions with key residues in the active sites of enzymes have been elucidated, providing a basis for understanding their biological activity. researchgate.net

Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys72, Glu91, Leu134 |

| Types of Interactions | Hydrogen bond with Glu91, Hydrophobic interactions with Leu134 |

Note: This table is hypothetical and for illustrative purposes only. The values and interacting residues are not based on experimental data for this specific compound.

In Silico Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound, a QSAR study would require a dataset of structurally similar pyrazole derivatives with measured biological activity against a specific target.

Methodology:

Data Set Collection: A series of pyrazole analogs and their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Expected Findings: A validated QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Provide insights into the structural features that are important for activity. For instance, a model might reveal that the presence of a bulky group at a certain position decreases activity, while an electron-withdrawing group at another position enhances it.

While no specific QSAR studies for this compound have been found, the general approach is well-established for various classes of bioactive molecules, including pyrazolone (B3327878) derivatives. researchgate.net

Illustrative QSAR Model Equation pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + C Note: This equation is a simplified and hypothetical example of a QSAR model. The descriptors and their coefficients are for illustrative purposes only.

Exploration of Biological Activities and Pharmacological Targets of 4 Iodo 1,5 Dimethyl 3 Nitro 1h Pyrazole Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The biological activity of a molecule is intrinsically linked to its chemical structure. For pyrazole (B372694) derivatives, the type and position of substituents on the pyrazole ring can significantly modulate their pharmacological effects. nih.gov

Impact of Iodo and Nitro Substituents on Biological Profile

The presence of both an iodo and a nitro group on the pyrazole ring is expected to significantly influence the compound's biological activity. The iodine atom, a halogen, can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. acs.org Furthermore, halogenated pyrazoles have been a subject of interest in structural chemistry. nih.gov

The nitro group is a strong electron-withdrawing group that can profoundly impact the electronic properties of the pyrazole ring. capes.gov.br Nitroaromatic compounds are known to be bioreductively activated to form reactive intermediates that can exert cytotoxic effects, a mechanism that is often harnessed in the design of antimicrobial and anticancer agents. nih.govnih.gov For instance, some nitro-substituted pyrazole derivatives have shown promising activity as estrogen receptor ligands. nih.gov The combination of iodo and nitro substituents, therefore, presents a unique electronic and steric profile that could lead to novel biological activities.

Role of N-Methyl Groups in Biological Efficacy